molecular formula C10H13BrO2 B2612288 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 539807-75-5

1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B2612288
CAS No.: 539807-75-5
M. Wt: 245.116
InChI Key: XJXZFLDQSFSDQK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic compound featuring a bromomethyl substituent at the 1-position, two methyl groups at the 7-position, and two ketone groups at the 2- and 3-positions. Its synthesis involves a Wagner-Meerwein rearrangement catalyzed by N-bromosuccinimide (NBS) in acetonitrile, yielding a product with a melting point of 146–147°C. Structural characterization via X-ray crystallography confirms its bicyclic framework and intermolecular hydrogen bonding, which stabilizes the crystal lattice.

Properties

IUPAC Name

1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZFLDQSFSDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione typically involves the bromination of a suitable precursor. One common method includes the bromination of 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to convert the bromomethyl group to a methyl group or other simpler structures.

Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or block receptor function, leading to various biological effects. The pathways involved depend on the specific target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

DL-Camphorquinone (1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione)
  • Structure : Differs by replacing the bromomethyl group at the 1-position with a methyl group.
  • Properties : Higher symmetry due to the 1,7,7-trimethyl substitution. Lacks the bromine atom, reducing molecular weight (166.1 g/mol vs. 265.1 g/mol for the brominated compound).
  • Synthesis : Typically derived from camphor oxidation, avoiding bromination steps.
  • Applications : Widely used as a photoinitiator in dental resins .
Norcamphorquinone (7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione)
  • Structure : Lacks substituents at the 1-position entirely.
  • Properties : Simpler structure with reduced steric hindrance. Melting point and solubility likely differ due to absence of bromine.
  • Reactivity : Less reactive in substitution reactions compared to brominated analogues .
5,5-Dimethylbicyclo[2.2.1]heptane-2,3-dione
  • Structure : Methyl groups at the 5-position instead of 7-position.
3-(Bromomethyl)-2,2-dimethylbicyclo[2.2.1]heptane
  • Structure : Bromomethyl group at the 3-position instead of 1-position.
  • Characterization : ¹H NMR shows a distinctive =CHBr signal at 5.62 ppm (¹JCH = 196.12 Hz), absent in the 1-substituted isomer.
  • Synthesis: Formed as a minor product under similar bromination conditions, highlighting positional selectivity in substitution reactions .

Physicochemical Properties

Property 1-(Bromomethyl)-7,7-dimethyl derivative DL-Camphorquinone 3-(Bromomethyl) Isomer
Molecular Weight (g/mol) 265.1 166.1 265.1
Melting Point (°C) 146–147 ~200 (decomposes) Not reported
Key Spectral Data ¹H NMR: δ 1.23 (s, 6H, CH₃), 3.85 (s, 2H, CH₂Br) IR: 1697 cm⁻¹ (C=O) ¹H NMR: δ 5.62 (=CHBr)
Reactivity Bromomethyl group facilitates SN2 reactions Photoactive Electrophilic addition

Biological Activity

Chemical Structure and Properties

Chemical Formula : C10_{10}H15_{15}BrO
Molecular Weight : 231.13 g/mol
IUPAC Name : 1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
SMILES Notation : O=C(C1)C2(CBr)C(C)(C)C1CC2

The compound features a bicyclic structure with a bromomethyl group and a ketone functional group, which may influence its reactivity and interactions with biological systems.

Synthesis

The synthesis of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione typically involves the bromination of related bicyclic compounds using reagents such as N-bromosuccinimide (NBS). The reaction conditions can significantly affect the yield and purity of the final product, with reports indicating yields above 80% under optimal conditions .

Antimicrobial Properties

Recent studies have indicated that derivatives of bicyclic compounds exhibit antimicrobial activity. For instance, compounds related to this compound have been screened for their effectiveness against various bacterial strains. Although specific data on this compound's antimicrobial efficacy are sparse, its structural analogs have shown promising results in inhibiting pathogenic bacteria .

Enzyme Inhibition

Research has highlighted that some bicyclic compounds can act as enzyme inhibitors. For example, studies involving similar structures demonstrated inhibition of Type III secretion systems in pathogenic bacteria, which are critical for virulence. While direct evidence for this compound is lacking, its potential as an enzyme inhibitor warrants further investigation .

Case Study: Synthesis and Characterization

A study published in Molbank detailed the synthesis of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide from this compound. The synthesized product was characterized using NMR spectroscopy and X-ray crystallography, confirming the expected structure and providing insights into its chemical behavior in biological systems .

Inhibitory Activity Assessment

In another study focusing on related compounds, researchers assessed the inhibitory effects on specific bacterial enzymes at varying concentrations (e.g., 50 µM). They found that certain derivatives demonstrated significant inhibition rates (over 70%) against target enzymes involved in bacterial pathogenicity . This suggests that similar compounds may exhibit comparable biological activities.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential activity against bacteria
Enzyme InhibitionInhibition of Type III secretion systems
Synthesis YieldYields >80% reported

Q & A

Q. What are the established synthetic pathways for 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione?

The synthesis typically involves bromination of the parent compound, 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione (norcamphorquinone). Kokke and Polonski (1973) detailed methods for synthesizing the parent dione via condensation or oxidation of camphor derivatives . To introduce the bromomethyl group, radical bromination using N-bromosuccinimide (NBS) under UV light or nucleophilic substitution with HBr in the presence of a Lewis acid catalyst (e.g., AlCl₃) can be employed. Reaction optimization requires controlling temperature (40–60°C) and solvent polarity (e.g., CCl₄ or CH₂Cl₂) to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the bicyclic framework and bromomethyl substituent. The parent dione shows carbonyl carbons at ~210 ppm, while the bromomethyl group’s protons resonate near δ 3.5–4.0 ppm .
  • IR Spectroscopy : Strong carbonyl stretches (1750–1700 cm⁻¹) and C-Br vibrations (600–500 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 231 for [M]⁺) and fragmentation patterns (e.g., loss of Br or CO groups) validate molecular weight and structure .

Q. What safety precautions are essential when handling this compound?

The bromomethyl group increases reactivity and potential toxicity. Key precautions include:

  • Using PPE (gloves, goggles) and working in a fume hood to avoid inhalation.
  • Storing the compound in amber vials under inert gas (N₂/Ar) to prevent light-induced decomposition.
  • Referencing IFRA standards, which caution against unassessed biological applications due to insufficient toxicological data .

Advanced Questions

Q. How can computational chemistry predict regioselectivity in bromomethylation reactions?

Density Functional Theory (DFT) calculations model electronic transitions and transition states. For example, Dreuw (2015) used time-dependent DFT to analyze triplet excited states in bicyclic diones, predicting preferential bromination at sterically accessible positions (e.g., exo-methyl groups). Such studies guide experimental design by identifying reactive sites and optimizing brominating agent selectivity .

Q. What strategies resolve contradictions in reported reaction yields for bromomethylation?

Contradictions often arise from variables like solvent polarity, bromine source (NBS vs. HBr), and temperature. A systematic approach includes:

  • Design of Experiments (DoE) : Varying parameters (e.g., 0.1–1.0 equiv NBS, 30–70°C) to map yield trends.
  • Cross-Referencing Analogous Systems : Camphor derivatives show steric hindrance from the bicyclic framework reduces bromination efficiency at crowded positions. Adjusting reaction time (12–24 hrs) and catalyst loading (e.g., 5 mol% AIBN) can improve yields .

Q. How does stereochemistry influence applications in organometallic catalysis?

The rigid bicyclic structure acts as a chiral ligand in metal complexes. For example, Johnson (1970) demonstrated that platinum complexes with bicyclo[2.2.1]heptane-2,3-dione derivatives exhibit stereospecific catalytic activity in olefin hydrogenation. Advanced characterization (X-ray crystallography, NOESY NMR) is required to confirm substituent geometry and correlate it with catalytic efficiency .

Q. What methodologies analyze stability and decomposition products under varying conditions?

  • Accelerated Stability Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts (e.g., dehydrohalogenation products).
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures, critical for storage recommendations. NIST data on similar bicyclic compounds suggest stability up to 150°C in inert atmospheres .

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